3,5-bis(trifluoromethylsulfanyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-bis(trifluoromethylsulfanyl)benzoic Acid often involves multiple steps, including bromination, carboxylation, and chlorination processes. For instance, the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, demonstrated a synthesis route starting from 1,3-bis(trifluoromethyl)benzene with a total yield of 61.7% over three steps (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
Molecular and crystal structure analyses of compounds with (trifluoromethyl)sulfonyl groups have revealed extensive electron delocalization and unusual bond lengths, indicative of the unique electronic environments these groups introduce. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine showed significant electron delocalization, resulting in a noticeable shortening of the S−N bond upon deprotonation (A. Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of (trifluoromethyl)sulfanyl compounds can be quite diverse, involving reactions such as additions to thiols, amin-N-oxides, ethers, and 1,3-dipoles. These reactions often proceed through intermediates like sulfinic acid S-esters, leading to unsymmetrically substituted disulfanes (M. Schwab & W. Sundermeyer, 1988).
Physical Properties Analysis
Physical properties such as boiling points, density, refractive index, and solubility are critical for understanding the applications and handling of chemical compounds. For 3,5-bis(trifluoromethyl)thiophenol, a compound with similar substituents, physical data include a boiling point of 167°C, a density of 1.46 g/cm^3 at 25°C, and a refractive index (nD20) of 1.442, showcasing its volatile nature and density characteristics (C. Nájera & D. Alonso, 2006).
Chemical Properties Analysis
The chemical properties of 3,5-bis(trifluoromethylsulfanyl)benzoic Acid and related compounds are influenced by the electron-withdrawing trifluoromethyl groups and the sulfanyl functionality. These groups affect the acidity, reactivity, and overall chemical stability of the molecule. The synthesis and characterization of related polyimides derived from fluorinated aromatic diamines showcase the influence of trifluoromethyl groups on polymer properties, such as solubility, thermal stability, and mechanical strength (D. Yin et al., 2005).
Scientific Research Applications
Catalysis and Synthesis :
- 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, known for high yields, simplicity, and eco-friendliness (Karimi-Jaberi et al., 2012).
Polymer Science :
- The AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid is utilized to produce hyperbranched polyesters with varying molecular weights and degrees of branching (Blencowe et al., 2003).
- Hyperbranched poly(ester-amide)s based on 3hydroxybenzoic acid and 3,5-diaminobenzoic acid are synthesized for potential applications in high molecular weight polymers (Kricheldorf & Loehden, 1995).
Pharmaceuticals and Medicinal Chemistry :
- Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers enhances the affinity and duration of action for NK1 antagonists, boosting their anti-inflammatory properties (Swain et al., 1997).
Material Science :
- Synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride from 1,3-bis(trifluoromethyl)benzene offers higher economic value with a yield of 61.7% (Zhou Xiao-rui, 2006).
- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide serves as a selective catalyst for the oxidation of carbonyl compounds (ten Brink et al., 2001).
Analytical Chemistry :
- 3,5-bis(1-carboxy-4,5-dimethoxy-2-benzeaminoazo)benzoic acid reacts with copper(II) to provide a reliable method for determining copper in aluminum alloy samples (Qiao Yong, 2010).
Supramolecular Chemistry and Coordination Polymers :
- The metal-organic polymers based on 3,5-bi(4-carboxyphenoxy)benzoic acid show structural diversity and magnetic properties, suggesting potential applications in various fields (Fan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(trifluoromethylsulfanyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURCDAJLTJWPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364524 | |
Record name | ST50323870 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(trifluoromethylsulfanyl)benzoic Acid | |
CAS RN |
102117-40-8 | |
Record name | ST50323870 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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